2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol
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Overview
Description
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features an amino group at the 2-position and an ethan-1-ol group at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the use of 2-aminothiophenol and an aldehyde in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to form the benzothiazole core . The ethan-1-ol group can be introduced through further reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzothiazole derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: This compound has a similar structure but with a methyl group instead of an ethan-1-ol group.
2-Amino-1,3-benzothiazole: Lacks the ethan-1-ol group and is a simpler structure.
6-Methoxy-2-aminobenzothiazole: Contains a methoxy group instead of an ethan-1-ol group.
Uniqueness
2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol is unique due to the presence of both an amino group and an ethan-1-ol group, which confer distinct chemical and biological properties. The ethan-1-ol group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
73532-98-6 |
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Molecular Formula |
C9H10N2O2S |
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-[(2-amino-1,3-benzothiazol-6-yl)oxy]ethanol |
InChI |
InChI=1S/C9H10N2O2S/c10-9-11-7-2-1-6(13-4-3-12)5-8(7)14-9/h1-2,5,12H,3-4H2,(H2,10,11) |
InChI Key |
IMEOASMPBMUXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCO)SC(=N2)N |
Origin of Product |
United States |
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